3-(Chloromethyl)-2,4-dimethylpentane

Catalog No.
S13670646
CAS No.
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2,4-dimethylpentane

Product Name

3-(Chloromethyl)-2,4-dimethylpentane

IUPAC Name

3-(chloromethyl)-2,4-dimethylpentane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3

InChI Key

QMWNZKSPKWOWLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)C(C)C

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or cyanides, leading to the formation of alcohols, amines, or nitriles, respectively .
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
  • Oxidation and Reduction: It can be oxidized to yield corresponding alcohols or carboxylic acids and reduced to form alkanes.

The synthesis of 3-(Chloromethyl)-2,4-dimethylpentane typically involves the chlorination of 2,4-dimethylpentane. Common methods include:

  • Radical Chlorination: This method employs chlorine gas or sodium chloride in the presence of a radical initiator such as ultraviolet light or heat. The reaction conditions are critical to control selectivity and yield.
  • Electrophilic Substitution: Chlorine can also be introduced via electrophilic substitution reactions using reagents like thionyl chloride or phosphorus trichloride under appropriate conditions to ensure high yields .

3-(Chloromethyl)-2,4-dimethylpentane has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
  • Chemical Research: Utilized in studies involving reaction mechanisms and as a model compound in organic chemistry experiments.
  • Material Science: Employed in creating specialty chemicals with specific properties for industrial applications.

Several compounds share structural similarities with 3-(Chloromethyl)-2,4-dimethylpentane. These include:

Compound NameMolecular FormulaUnique Features
3-(Bromomethyl)-2,4-dimethylpentaneC8H17BrC_8H_{17}BrBromine provides different reactivity compared to chlorine.
3-(Iodomethyl)-2,4-dimethylpentaneC8H17IC_8H_{17}IIodine offers a larger atomic size affecting nucleophilicity.
2,4-DimethylpentaneC8H18C_8H_{18}Parent hydrocarbon without halogen substituents.

Uniqueness

3-(Chloromethyl)-2,4-dimethylpentane is unique due to its specific reactivity profile influenced by the chloromethyl group. Compared to its brominated and iodinated counterparts, the chlorine atom provides a balance between reactivity and stability. This makes it particularly useful as an intermediate in synthetic organic chemistry while also allowing for selective reactions that might not occur with other halogens .

XLogP3

3.7

Exact Mass

148.1018782 g/mol

Monoisotopic Mass

148.1018782 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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